molecular formula C10H14Br2O B14557633 9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene CAS No. 61832-85-7

9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene

Cat. No.: B14557633
CAS No.: 61832-85-7
M. Wt: 310.03 g/mol
InChI Key: ODWAXJGEAXETJN-UHFFFAOYSA-N
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Description

9,9-Dibromo-5-methoxybicyclo[610]non-3-ene is a bicyclic compound with the molecular formula C9H14Br2O It is characterized by the presence of two bromine atoms and a methoxy group attached to a bicyclo[610]non-3-ene framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methoxybicyclo[6.1.0]non-3-ene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Substitution: Sodium methoxide (NaOCH3) in methanol (CH3OH) at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether at low temperatures.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.

Major Products Formed

    Substitution: Formation of 9-methoxy-5-methoxybicyclo[6.1.0]non-3-ene.

    Reduction: Formation of 5-methoxybicyclo[6.1.0]non-3-ene.

    Oxidation: Formation of 9,9-dibromo-5-formylbicyclo[6.1.0]non-3-ene or 9,9-dibromo-5-carboxybicyclo[6.1.0]non-3-ene.

Scientific Research Applications

Chemistry

In chemistry, 9,9-Dibromo-5-methoxybicyclo[610]non-3-ene is used as a building block for the synthesis of more complex molecules

Biology and Medicine

While specific biological and medicinal applications of this compound are not well-documented, its derivatives may possess interesting biological activities. Researchers may explore its potential as a precursor for bioactive molecules or as a probe in biochemical studies.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for use in polymer synthesis, coatings, and other high-performance materials.

Mechanism of Action

The mechanism of action of 9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene largely depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the reducing agents donate electrons to break the carbon-bromine bonds, resulting in the formation of new products.

Comparison with Similar Compounds

Similar Compounds

    9,9-Dibromobicyclo[6.1.0]nonane: Similar structure but lacks the methoxy group.

    9,9-Dibromo-4-methoxybicyclo[6.1.0]non-5-ene: Similar structure with a different position of the methoxy group.

Uniqueness

9,9-Dibromo-5-methoxybicyclo[6.1.0]non-3-ene is unique due to the specific positioning of the methoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for the synthesis of specialized molecules and materials.

Properties

CAS No.

61832-85-7

Molecular Formula

C10H14Br2O

Molecular Weight

310.03 g/mol

IUPAC Name

9,9-dibromo-5-methoxybicyclo[6.1.0]non-3-ene

InChI

InChI=1S/C10H14Br2O/c1-13-7-3-2-4-8-9(6-5-7)10(8,11)12/h2-3,7-9H,4-6H2,1H3

InChI Key

ODWAXJGEAXETJN-UHFFFAOYSA-N

Canonical SMILES

COC1CCC2C(C2(Br)Br)CC=C1

Origin of Product

United States

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